5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-amino-5-propylthiazole with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The intermediate product is then subjected to further reactions to introduce the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the Boc-protected amino group.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active thiazole compounds.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid include other thiazole derivatives with different substituents. For example:
2-Amino-5-propylthiazole: Lacks the Boc protecting group and carboxylic acid functionality, making it less versatile in synthetic applications.
5-Methylthiazole-4-carboxylic acid:
Thiazole-4-carboxylic acid: A simpler structure without the propyl and Boc-protected amino groups, used as a building block in organic synthesis.
These comparisons highlight the unique features of this compound, such as the presence of the Boc protecting group and the propyl substituent, which enhance its utility in various chemical and biological applications.
Properties
CAS No. |
2137707-16-3 |
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Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.3 |
Purity |
90 |
Origin of Product |
United States |
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